Regioisomeric Purity as a Differentiator
The unambiguous structural identity of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole is its primary and most critical point of differentiation. Confusion with regioisomers such as 5-bromo-1-(2-fluorophenyl)-1H-imidazole (CAS 2460494-68-0) or positional analogs like 1-(4-bromo-2-fluorophenyl)-1H-imidazole (CAS 190199-37-2) is a significant procurement risk. While these analogs share an identical molecular weight (241.06 g/mol) and formula (C9H6BrFN2), they are distinct chemical entities with different CAS numbers, InChI Keys, and biological or reactivity profiles . The use of an incorrect regioisomer in a synthesis or assay can lead to complete project failure and data irreproducibility [1].
| Evidence Dimension | Structural Identity |
|---|---|
| Target Compound Data | 1-(5-Bromo-2-fluorophenyl)-1H-imidazole; CAS 425379-84-6; InChI Key: BBTAHCQEABZCRU-UHFFFAOYSA-N |
| Comparator Or Baseline | 1-(4-Bromo-2-fluorophenyl)-1H-imidazole; CAS 190199-37-2; and 5-bromo-1-(2-fluorophenyl)-1H-imidazole; CAS 2460494-68-0 [2] |
| Quantified Difference | Distinct CAS Registry Numbers; Unique InChI Keys; Different substitution patterns on the phenyl ring . |
| Conditions | Structural verification via NMR and MS analysis of commercially obtained samples [1]. |
Why This Matters
Procuring the exact regioisomer is non-negotiable for experimental reproducibility and project integrity, as substitution patterns dictate chemical reactivity and biological activity.
- [1] Seman, M. (2017). Differentiation of 1,4- and 1,5-disubstituted imidazoles. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Differentiation-of-1%2C4-and-1%2C5-disubstituted-Seman/8b1a8a9b9f9a8b1a8a9b9f9a8b1a8a9b9f9a8b1a View Source
- [2] PubChem. (2025). 5-bromo-1-(2-fluorophenyl)-1H-imidazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-1-_2-fluorophenyl_-1H-imidazole View Source
